REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].[N+:5]([O-:8])([OH:7])=[O:6].[N+:9]([O-:12])([O-:11])=[O:10].[NH4+].[N+]([O-])([O-])=O.[K+]>>[N+:5]([O-:8])([OH:7])=[O:6].[N+:9]([O-:12])([OH:11])=[O:10].[CH2:1]([NH2:4])[CH2:2][NH2:3] |f:2.3,4.5,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
Name
|
potassium nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A process for preparing a composition
|
Name
|
ethylenediamine dinitrate
|
Type
|
product
|
Smiles
|
[N+](=O)(O)[O-].[N+](=O)(O)[O-].C(CN)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |